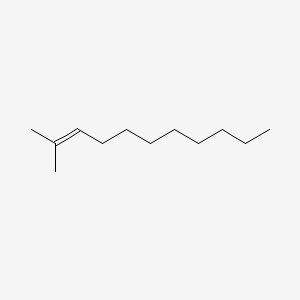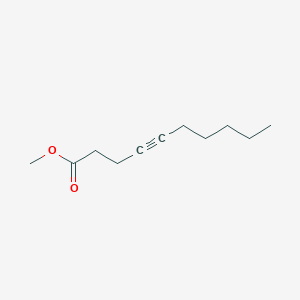
1,2,3,4-Tetrahydrophenanthren-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydrophenanthren-1-ol: is a polycyclic aromatic compound with the molecular formula C14H14O It is a derivative of phenanthrene, where the phenanthrene ring system is partially hydrogenated, and a hydroxyl group is attached to the first carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydrophenanthren-1-ol can be achieved through several methods. One common approach involves the hydrogenation of phenanthrene under controlled conditions. The reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas. The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the phenanthrene ring system.
Another method involves the reduction of 1,2,3,4-Tetrahydrophenanthren-1-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). This reduction process converts the ketone group to a hydroxyl group, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient hydrogenation or reduction. The choice of catalyst and reaction conditions is optimized to maximize yield and minimize production costs.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydrophenanthren-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form fully hydrogenated derivatives. Reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride can be used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group to a chloride, which can then undergo further substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base such as pyridine.
Major Products Formed
Oxidation: 1,2,3,4-Tetrahydrophenanthren-1-one.
Reduction: Fully hydrogenated phenanthrene derivatives.
Substitution: Various substituted phenanthrene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydrophenanthren-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex polycyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its interactions with biological molecules are of interest for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to certain natural products makes it a candidate for drug design.
Industry: It is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydrophenanthren-1-ol depends on its specific application. In biological systems, it may interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their function. The compound’s polycyclic structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.
Comparación Con Compuestos Similares
1,2,3,4-Tetrahydrophenanthren-1-ol can be compared with other similar compounds such as:
Phenanthrene: The parent compound, which lacks the hydroxyl group and hydrogenation.
1,2,3,4-Tetrahydrophenanthrene: Similar structure but without the hydroxyl group.
1,2,3,4-Tetrahydrophenanthren-1-one: The ketone derivative, which can be reduced to form this compound.
The uniqueness of this compound lies in its combination of partial hydrogenation and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
7508-20-5 |
|---|---|
Fórmula molecular |
C14H14O |
Peso molecular |
198.26 g/mol |
Nombre IUPAC |
1,2,3,4-tetrahydrophenanthren-1-ol |
InChI |
InChI=1S/C14H14O/c15-14-7-3-6-12-11-5-2-1-4-10(11)8-9-13(12)14/h1-2,4-5,8-9,14-15H,3,6-7H2 |
Clave InChI |
FAJJZLJAAXPMEL-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C2=C(C1)C3=CC=CC=C3C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


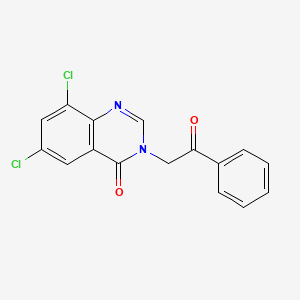





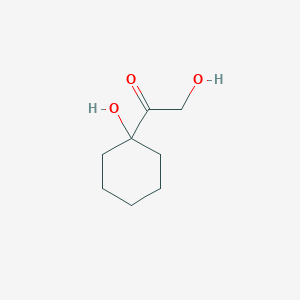
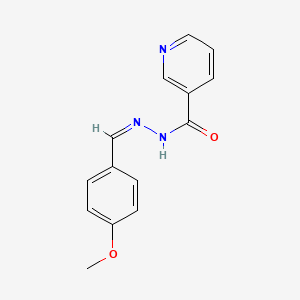
![Benzoic acid, 3-[4-(2-propyn-1-yloxy)benzoyl]-](/img/structure/B11940365.png)


